(S)-Methyl 2-aminooctanoate hydrochloride
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Overview
Description
(S)-Methyl 2-aminooctanoate hydrochloride: is a chemical compound with the molecular formula C9H20ClNO2 and a molecular weight of 209.72 g/mol . It is a white solid that is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of (S)-2-aminooctanoic acid with methanol in the presence of hydrochloric acid.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity, often using advanced techniques such as continuous flow reactors or automated synthesis systems.
Chemical Reactions Analysis
(S)-Methyl 2-aminooctanoate hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions: Reagents such as sodium hydroxide, hydrochloric acid, and methanol are commonly used. Reaction conditions vary depending on the specific reaction, but typically involve controlling temperature and pH.
Major Products Formed: Products include amides, carboxylic acids, amines, and other substituted derivatives.
Scientific Research Applications
(S)-Methyl 2-aminooctanoate hydrochloride: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and chemical research.
Biology: Employed in the study of biological processes and enzyme mechanisms.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (S)-Methyl 2-aminooctanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
(S)-Methyl 2-aminooctanoate hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other amino acid derivatives, such as (R)-methyl 2-aminooctanoate hydrochloride, and various esters and amides.
Uniqueness: The specific stereochemistry of the (S)-enantiomer and its distinct chemical properties set it apart from its counterparts.
Properties
IUPAC Name |
methyl (2S)-2-aminooctanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-4-5-6-7-8(10)9(11)12-2;/h8H,3-7,10H2,1-2H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILACJJQGKYVOY-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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